[1,1'-Biphenyl]-2,3,5-triamine
Description
Structure
3D Structure
Properties
CAS No. |
177843-80-0 |
|---|---|
Molecular Formula |
C12H13N3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
6-phenylbenzene-1,2,4-triamine |
InChI |
InChI=1S/C12H13N3/c13-9-6-10(12(15)11(14)7-9)8-4-2-1-3-5-8/h1-7H,13-15H2 |
InChI Key |
YYLDVNJVXOFNEB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=CC(=C2)N)N)N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC(=C2)N)N)N |
Synonyms |
[1,1-Biphenyl]-2,3,5-triamine |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,1 Biphenyl 2,3,5 Triamine
Convergent Synthetic Strategies for Biphenyl (B1667301) Triamines
A plausible convergent strategy could involve the synthesis of a 2,3,5-trisubstituted phenyl precursor and its subsequent coupling with a phenylating agent. For instance, a suitably protected 1-halo-2,3,5-triaminobenzene derivative could be coupled with a phenylboronic acid or a similar organometallic reagent. The choice of protecting groups for the amino functionalities is critical to ensure compatibility with the coupling reaction conditions and to allow for selective deprotection in the final steps.
Palladium-Catalyzed Cross-Coupling Approaches to the Biphenyl Core
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of the carbon-carbon bond that constitutes the biphenyl core. The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly prominent in this context.
Suzuki-Miyaura Coupling Protocols
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. libretexts.orgkashanu.ac.ir This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate. libretexts.org
For the synthesis of [1,1'-Biphenyl]-2,3,5-triamine, a Suzuki-Miyaura coupling could be envisioned between a phenylboronic acid and a highly functionalized haloarene, such as a protected 1-halo-2,3,5-triaminobenzene. Alternatively, a 2,3,5-trisubstituted phenylboronic acid could be coupled with a simple haloarene. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. Modern catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, have shown high efficacy in the coupling of sterically hindered and electronically diverse substrates. gctlc.org
| Coupling Partners | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 4-Bromo-2,6-dimethylaniline and Phenylboronic acid | Pd2(dba)3 / P(t-Bu)3 | Cs2CO3 | Toluene | 85 | gctlc.org |
| 3-Bromo-2,4,6-trimethylaniline and (4-Chlorophenyl)boronic acid | Pd2(dba)3 / P(t-Bu)3 | Cs2CO3 | Toluene | 51 | gctlc.org |
| Aryl Halides and Arylboronic Acids | Cu(II) Salen complex@KCC-1 | K2CO3 | DMF | Good to Excellent | kashanu.ac.ir |
This table presents examples of Suzuki-Miyaura couplings for the synthesis of substituted biphenylamines, which serve as models for the synthesis of this compound.
Buchwald-Hartwig Amination Strategies for Aromatic Amines
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. benthamdirect.comwikipedia.orglibretexts.org This reaction is instrumental in the synthesis of arylamines from aryl halides or triflates and primary or secondary amines. wikipedia.org While typically used to form C-N bonds, its principles can be adapted within a synthetic strategy towards this compound, for instance, by coupling a dihalobiphenyl with ammonia (B1221849) or an ammonia equivalent in a stepwise manner.
The choice of palladium catalyst and ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, have proven to be highly effective in promoting the amination of a wide range of aryl halides with various amines, often under mild conditions. wikipedia.orgyoutube.com
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Yield (%) | Reference |
| Aryl Bromides | N,N-Diethylamino-tributyltin | PdCl2(P(o-Tolyl)3)2 | - | Toluene | High | libretexts.org |
| Aryl Halides | Primary/Secondary Amines | Pd(0) or Pd(II) with phosphine ligands | Various | Toluene, THF, etc. | Varies | acsgcipr.org |
This table provides general conditions for the Buchwald-Hartwig amination, a key reaction for the synthesis of aromatic amines.
Regioselective Nitration and Subsequent Reduction Protocols
A classical and often effective approach to the synthesis of aromatic amines is through the nitration of an aromatic ring followed by the reduction of the nitro groups. For the synthesis of this compound, a strategy involving the regioselective trinitration of biphenyl followed by a controlled reduction could be considered. However, achieving the desired 2,3,5-substitution pattern through direct nitration of biphenyl is challenging due to the directing effects of the phenyl group and the already introduced nitro groups.
A more controlled approach would involve the nitration of a pre-functionalized biphenyl. For example, starting with a biphenyl derivative bearing a directing group could guide the incoming nitro groups to the desired positions. The conditions for nitration, typically a mixture of nitric acid and sulfuric acid, can be tuned to control the degree of nitration. pbworks.com
Once the trinitrobiphenyl is obtained, the reduction of the nitro groups to amines is the final step. A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., H2/Pd-C), metal-acid combinations (e.g., Sn/HCl, Fe/HCl), or other reagents like sodium borohydride (B1222165) in the presence of a transition metal catalyst. jsynthchem.comjsynthchem.com The choice of reducing agent can be critical for achieving high yields and avoiding side reactions. Selective reduction of one or two nitro groups in a polynitro compound can also be achieved by carefully controlling the reaction conditions and the reducing agent used. researchgate.net For instance, hydrazine (B178648) hydrate (B1144303) in the presence of iron chloride and charcoal has been used for the successive selective reduction of nitro groups in 1,3,5-trinitrobenzene. researchgate.net
| Substrate | Nitrating Agent | Conditions | Products | Reference |
| Bromobenzene | HNO3 / H2SO4 | - | 1-Bromo-2-nitrobenzene and 1-Bromo-4-nitrobenzene | pbworks.com |
| 2-Methylbiphenyl | NaNO3 / H2SO4 | Acetic anhydride | Mixture of mononitrated isomers | researchgate.net |
This table illustrates the regioselectivity of nitration on substituted benzenes, a key consideration for the synthesis of the target compound.
| Nitro Compound | Reducing Agent | Conditions | Product | Reference |
| 1,3,5-Trinitrobenzene | Hydrazine hydrate / FeCl3 / Charcoal | Stepwise addition | 3,5-Dinitroaniline, 1,3-Diamino-5-nitrobenzene, or 1,3,5-Triaminobenzene | researchgate.net |
| Nitroaromatics | NaBH4 / Ni(PPh3)4 | EtOH | Aromatic amines | jsynthchem.com |
This table showcases methods for the reduction of nitroaromatics to the corresponding amines.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules to minimize environmental impact. rsc.orgbenthamscience.com In the context of this compound synthesis, several green approaches can be considered.
For palladium-catalyzed cross-coupling reactions, the use of water as a solvent, the development of highly efficient and recyclable catalysts, and the use of milder reaction conditions contribute to a greener process. rsc.org For instance, Suzuki-Miyaura reactions have been successfully performed in water using specially designed catalysts.
In the nitration step, traditional methods often use large excesses of strong acids. Milder and more selective nitrating agents and solvent-free reaction conditions are being explored to reduce waste and improve safety. Similarly, for the reduction of nitro groups, catalytic transfer hydrogenation using safer hydrogen donors is a greener alternative to metal-acid systems. The use of bio-based solvents and renewable starting materials is also a key aspect of green chemistry in amine synthesis. benthamdirect.comrsc.org
Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis
The optimization of reaction conditions is a critical step in any multi-step synthesis to maximize the yield and purity of the final product. For the synthesis of this compound, each step, from the construction of the biphenyl core to the introduction and modification of the amino groups, requires careful optimization.
Factors such as the choice of catalyst and ligand, the nature of the base and solvent, the reaction temperature, and the reaction time all play a significant role in the outcome of palladium-catalyzed cross-coupling reactions. researchgate.net High-throughput screening and design of experiments (DoE) methodologies can be employed to efficiently explore the reaction parameter space and identify the optimal conditions. For instance, in a Suzuki-Miyaura coupling, a systematic variation of the palladium source, phosphine ligand, base, and solvent can lead to a significant improvement in the yield of the desired biphenyl product.
| Reaction Type | Key Parameters for Optimization | Potential Outcomes of Optimization |
| Suzuki-Miyaura Coupling | Catalyst, Ligand, Base, Solvent, Temperature | Increased yield, Reduced side products, Milder reaction conditions |
| Buchwald-Hartwig Amination | Catalyst, Ligand, Base, Amine source, Temperature | Improved C-N bond formation efficiency, Broader substrate scope |
| Nitration | Nitrating agent, Acid concentration, Temperature, Time | Enhanced regioselectivity, Control over degree of nitration |
| Nitro Group Reduction | Reducing agent, Catalyst, Solvent, Temperature | High conversion to amines, Selective reduction of specific nitro groups |
This table summarizes key parameters that can be optimized for the different synthetic steps involved in the preparation of this compound.
Chemical Reactivity and Reaction Mechanisms of 1,1 Biphenyl 2,3,5 Triamine
Electrophilic Aromatic Substitution Reactions on the Biphenyl (B1667301) Core
The three amino groups on one of the phenyl rings of [1,1'-Biphenyl]-2,3,5-triamine are potent activating groups for electrophilic aromatic substitution. lkouniv.ac.intotal-synthesis.com By donating electron density to the ring through resonance, they significantly increase its nucleophilicity, making it more susceptible to attack by electrophiles. lkouniv.ac.in The substitution pattern is directed to the positions ortho and para to the amine groups. lkouniv.ac.in
In the case of this compound, the positions on the substituted ring are heavily influenced by the three amine groups. The potential sites for substitution on the triamino-substituted ring are the C4 and C6 positions. The directing effects of the three amine groups would synergistically activate these positions. However, steric hindrance from the adjacent amine and phenyl groups might influence the regioselectivity of the substitution. Electrophilic substitution on the unsubstituted phenyl ring is also possible, with the triaminophenyl group acting as an activating substituent, directing incoming electrophiles to the ortho (2') and para (4') positions. youtube.com
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of a halogen (e.g., Br, Cl) to the aromatic ring, typically using a Lewis acid catalyst. minia.edu.eg
Nitration: Substitution with a nitro group (-NO2) using a mixture of nitric and sulfuric acids. minia.edu.eg
Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. lkouniv.ac.in
Friedel-Crafts Alkylation and Acylation: The introduction of alkyl or acyl groups, respectively, using a Lewis acid catalyst. total-synthesis.com
The specific regioselectivity for this compound in these reactions is not well-documented in publicly available literature and would likely be a complex mixture of products without careful control of reaction conditions.
Nucleophilic Reactivity of Amine Groups in this compound
The lone pairs of electrons on the nitrogen atoms of the three amine groups make them nucleophilic. These groups can readily react with a variety of electrophiles. The nucleophilicity of these aromatic amines is generally lower than that of aliphatic amines due to the delocalization of the lone pair into the aromatic π-system.
Key reactions involving the nucleophilic amine groups include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides. This reaction is often used to protect the amine groups or to introduce new functional moieties.
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines. Controlling the degree of alkylation can be challenging.
Schiff Base Formation: Condensation with aldehydes or ketones to form imines (Schiff bases). This reaction is typically reversible and acid-catalyzed.
Diazotization: Reaction of the primary aromatic amines with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) to form diazonium salts. These salts are versatile intermediates that can undergo various subsequent reactions, such as Sandmeyer, Schiemann, and azo coupling reactions. Given the presence of three amine groups, selective diazotization would require careful control of stoichiometry and reaction conditions.
The relative nucleophilicity of the three amine groups (at positions 2, 3, and 5) can be influenced by their electronic and steric environment. The amine at the 2-position, being ortho to the biphenyl linkage, might experience different steric hindrance compared to the amines at the 3- and 5-positions.
Cyclization and Condensation Reactions Involving Multiple Amine Sites
The presence of three amine groups in a specific arrangement on the biphenyl core provides the foundation for the synthesis of various heterocyclic compounds and polymers through cyclization and condensation reactions.
Cyclization Reactions: The vicinal (ortho) arrangement of the 2- and 3-amine groups is particularly significant for intramolecular cyclization reactions. For instance, reaction with 1,2-dicarbonyl compounds or their equivalents can lead to the formation of fused heterocyclic rings, such as quinoxalines or other diazines.
Condensation Polymerization: As a triamine, this compound can act as a monomer in condensation polymerization. libretexts.org Reaction with difunctional monomers, such as diacyl chlorides or diisocyanates, can lead to the formation of cross-linked polyamides or polyureas, respectively. studymind.co.uklibretexts.org The trifunctionality of the amine monomer would result in a branched or network polymer structure, potentially yielding materials with high thermal stability and mechanical strength. libretexts.org The properties of the resulting polymers can be tailored by the choice of the co-monomer. researchgate.net
| Co-monomer | Functional Groups | Resulting Polymer Type | Potential Properties |
|---|---|---|---|
| Terephthaloyl chloride | Diacyl chloride | Cross-linked Polyamide (Aramid) | High thermal stability, chemical resistance |
| Adipoyl chloride | Diacyl chloride | Cross-linked Polyamide | Increased flexibility compared to aramid |
| Toluene diisocyanate (TDI) | Diisocyanate | Cross-linked Polyurea | Tough and elastomeric materials |
| Epichlorohydrin | Epoxide and halide | Cross-linked Epoxy Resin | Strong adhesive properties, high mechanical strength |
Redox Chemistry of Aromatic Amines in the this compound System
Aromatic amines are susceptible to oxidation, and the presence of three such groups in this compound makes it a redox-active molecule. oup.comresearchgate.net Oxidation can lead to a variety of products, depending on the oxidant and reaction conditions. smolecule.com
The oxidation of aromatic amines often proceeds through the formation of radical cations. researchgate.net These intermediates can then undergo further reactions, such as coupling to form colored dimeric or polymeric species. oup.comresearchgate.net The oxidation of primary aromatic amines can also lead to the formation of nitroso, nitro, or azo compounds. In some cases, aerial oxidation, particularly in the presence of acid, can lead to the formation of complex heterocyclic structures like phenazines. acs.org
The redox potential of the amine groups in this compound is influenced by their substitution pattern and the electronic nature of the biphenyl system. The presence of multiple electron-donating amine groups would be expected to lower the oxidation potential of the molecule, making it more easily oxidized compared to aniline (B41778) or simple biphenylamines.
Thermal and Photochemical Transformations of this compound
The thermal and photochemical stability of this compound is an important consideration for its potential applications. Aromatic amines can undergo decomposition at elevated temperatures. The biphenyl core itself is thermally robust.
Photochemically, aromatic amines can be reactive. Upon absorption of UV light, they can be excited to higher energy states, leading to various photochemical reactions. These can include oxidation, rearrangement, or cleavage of C-N bonds. The specific photochemical behavior of this compound is not extensively documented, but it is known that related compounds can participate in photoredox catalysis. mdpi.com The stability of such compounds can be influenced by their molecular environment; for instance, incorporation into polymer matrices or coordination with metal ions can alter their thermal and photochemical properties. mdpi.com
| Reaction Type | Reactive Site(s) | Key Reagents | Potential Products |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Aromatic Rings (C4, C6, C2', C4') | Halogens, Nitrating agents, Sulfonating agents | Substituted biphenyls |
| Nucleophilic Reaction of Amines | Amine groups (-NH2) | Acyl halides, Alkyl halides, Aldehydes/Ketones | Amides, Alkylated amines, Imines |
| Cyclization | 2- and 3-Amine groups | 1,2-Dicarbonyls | Fused heterocycles (e.g., quinoxalines) |
| Condensation Polymerization | All three Amine groups | Diacyl chlorides, Diisocyanates | Cross-linked polyamides, polyureas |
| Oxidation | Amine groups and Aromatic Rings | Oxidizing agents (e.g., H2O2, KMnO4) | Colored radical cations, dimers, polymers, nitroso/nitro compounds |
Synthesis and Characterization of 1,1 Biphenyl 2,3,5 Triamine Derivatives
Amide Formation and Substituted Amine Derivatives
The primary amine groups of [1,1'-Biphenyl]-2,3,5-triamine are nucleophilic and readily undergo acylation reactions with carboxylic acid derivatives to form stable amide bonds. This transformation is fundamental in organic synthesis for creating complex molecules and for the protection of amine groups. orientjchem.org
The reaction is typically performed using acylating agents such as acyl chlorides or acid anhydrides in the presence of a base to neutralize the acidic byproduct. Given the three reactive amine sites on the molecule, the stoichiometry of the acylating agent can be controlled to produce mono-, di-, or tri-acylated products. The reactivity of the three amine groups may differ due to steric and electronic effects, potentially allowing for selective acylation under carefully controlled conditions. Iodine has also been shown to be an effective catalyst for N-acylation reactions of aromatic amines with acyl chlorides under solvent-free conditions. tandfonline.com
Beyond acylation, the amine functionalities can be modified to form substituted amine derivatives through processes like N-alkylation. For instance, reactions with alkyl halides can introduce alkyl groups onto the nitrogen atoms. Furthermore, specialized methods, such as reacting 3- or 4-fluorobenzonitrile (B33359) with cyclic secondary amines, followed by reduction and acylation, have been used to create complex substituted benzyl (B1604629) amides. nih.gov
Table 1: Representative Amide Formation Reactions on Aromatic Amines
| Amine Substrate | Acylating Agent/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| Aromatic Primary Amine | Acetyl Chloride, Iodine, Room Temp. | N-Aryl Acetamide | High | tandfonline.com |
| Aniline (B41778) | Acetic Anhydride, Catalyst-free | N-Phenylacetamide | Excellent | orientjchem.org |
| Substituted Anilines | Boc/Cbz/Fmoc-amino acid benzotriazolides, Water, Microwave | N-Aryl Amino Acid Amides | Good to High | nih.gov |
| 4-Fluoro Nitrobenzene | Cyclic secondary amines, then reduction, then 5-nitro-furan-2-carbonyl chloride | Substituted Phenyl Nitrofuranyl Amides | Good | nih.gov |
Schiff Base and Imine Formation from this compound
The primary amino groups of this compound can react with carbonyl compounds, specifically aldehydes and ketones, in a condensation reaction to form imines, commonly known as Schiff bases. masterorganicchemistry.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration, often catalyzed by a mild acid. redalyc.org
The formation of imines is a reversible process, and the equilibrium can be driven towards the product by removing the water formed during the reaction. masterorganicchemistry.compeerj.com The presence of three amine groups on the biphenyl (B1667301) core allows for the formation of mono-, di-, or tri-imines, depending on the molar equivalents of the carbonyl compound used. Reaction with a dicarbonyl compound could lead to the formation of macrocyclic structures or polymers. The versatility of this reaction allows for the synthesis of a diverse range of molecular scaffolds. nih.gov
Table 2: Examples of Schiff Base (Imine) Synthesis
| Amine Reactant | Carbonyl Reactant | Conditions | Product | Reference |
|---|---|---|---|---|
| Primary Aromatic Amine | Aromatic Aldehyde | Ethanol, Acetic Acid (cat.), Reflux | N-Aryl Imine | redalyc.org |
| Aliphatic/Aromatic Amines | Aromatic Aldehydes | Amberlyst® 15, Solvent-free, RT | Various Imines | peerj.com |
| Benzaldehyde | Ethylamine | Distillation to remove water | N-Benzylideneethanamine | masterorganicchemistry.com |
| Aromatic Aldehydes | Aqueous Ammonia (B1221849), Alkyl Bromides | Three-component reaction | Substituted Imines | organic-chemistry.org |
Heterocyclic Annulation via Reaction with Bifunctional Reagents
The ortho-diamine functionality (amines at C2 and C3) of this compound is a key structural feature that enables the synthesis of fused heterocyclic rings through annulation reactions with bifunctional reagents. These reactions provide a powerful pathway to complex, polycyclic aromatic systems.
A classic example is the condensation with 1,2-dicarbonyl compounds (α-diketones) to form quinoxaline (B1680401) derivatives. chim.itsapub.org The reaction between the vicinal diamines and an α-diketone like benzil (B1666583) proceeds readily, often under mild acidic or thermal conditions, to yield a highly stable, aromatic diphenyl-substituted quinoxaline fused to the biphenyl core. slideshare.net Similarly, reaction with oxalic acid or its derivatives can yield quinoxaline-2,3-diones. nih.gov
Another important class of heterocycles, benzimidazoles, can be synthesized from aromatic 1,2-diamines. organic-chemistry.orgslideshare.net Modern methods involve the dehydrogenative coupling of the diamine with primary alcohols, catalyzed by transition metals like cobalt or manganese, to form 2-substituted benzimidazoles in an atom-efficient manner. acs.orgrsc.orgresearchgate.net This reaction proceeds via the in situ oxidation of the alcohol to an aldehyde, followed by condensation with the diamine and subsequent cyclization and aromatization. acs.org
Table 3: Heterocyclic Annulation Reactions with Aromatic Diamines
| Diamine Substrate | Bifunctional Reagent | Conditions | Heterocyclic Product | Reference |
|---|---|---|---|---|
| o-Phenylenediamine | 1,2-Diketones | Acetic Acid, Room Temp. | Quinoxaline | sapub.org |
| o-Phenylenediamine | Benzil | Pinacol rearrangement conditions | 2,3-Diphenylquinoxaline | slideshare.net |
| Aromatic 1,2-Diamine | Primary Alcohols | Cobalt Pincer Complex Catalyst | 2-Substituted Benzimidazole | acs.org |
| o-Phenylenediamine | Oxalic Acid | Cyclocondensation | Quinoxaline-2,3-dione | nih.gov |
Aromatic Functionalization of the Biphenyl System
The biphenyl core of this compound can undergo electrophilic aromatic substitution (SEAr) reactions, allowing for the introduction of various functional groups onto the rings. wikipedia.orglibretexts.org The regiochemical outcome of these substitutions is governed by the powerful directing effects of the three amino substituents. chemistrytalk.org
Amino groups are strongly activating, ortho-, para-directing groups due to their ability to donate electron density to the aromatic ring via resonance. organicchemistrytutor.comaakash.ac.in In this compound, the interplay of the three amine groups creates a complex activation pattern. The positions ortho and para to each amine are strongly activated towards electrophilic attack. However, the positions activated by one amine group may be sterically hindered or electronically influenced by the others, leading to potentially conflicting directing effects. youtube.comlibretexts.org
For reactions in strong acid, such as nitration or sulfonation, the amino groups will be protonated to form ammonium (B1175870) (-NH₃⁺) groups. These protonated groups are strongly deactivating and meta-directing. stackexchange.com This change in electronic nature completely alters the regioselectivity of the substitution. To avoid this and to prevent oxidation of the electron-rich rings, the amine groups are often protected, for example, by converting them to amides (e.g., acetanilides). The amide group is still an ortho-, para-director but is less activating and provides steric bulk, often favoring para-substitution. libretexts.org
Table 4: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent Group | Activating/Deactivating Effect | Directing Effect | Governing Factor |
|---|---|---|---|
| -NH₂, -NHR, -NR₂ | Strongly Activating | Ortho, Para | Resonance donation |
| -NHCOR (Amide) | Moderately Activating | Ortho, Para | Resonance donation (attenuated) |
| -NH₃⁺ (in strong acid) | Strongly Deactivating | Meta | Inductive withdrawal |
| Halogens (-Br, -Cl) | Weakly Deactivating | Ortho, Para | Inductive withdrawal with resonance donation |
Stereoselective Synthesis of Chiral this compound Analogs
Introducing chirality into the this compound framework can be achieved through two primary strategies: creating atropisomers by restricting rotation about the biphenyl C-C single bond, or by derivatizing the amine groups with chiral auxiliaries.
Atropisomerism arises when rotation around a single bond is sufficiently hindered by bulky substituents, leading to stable, non-interconverting enantiomers. nih.gov For a biphenyl system to be atropisomeric, it typically requires large groups at three of the four ortho-positions (C2, C6, C2', and C6'). In the case of this compound, the 2-amino group already provides some steric bulk. A synthetic strategy to create a chiral analog would involve introducing bulky substituents at the 2' and 6' positions of the second phenyl ring. Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for constructing such sterically hindered biaryl systems with high enantioselectivity. snnu.edu.cnresearchgate.netnih.gov
Alternatively, chirality can be introduced by reacting the triamine with an enantiomerically pure chiral reagent. For example, reaction with a chiral carboxylic acid would produce a mixture of diastereomeric amides. researchgate.net These diastereomers have different physical properties and can often be separated by methods like chromatography or crystallization. Subsequent hydrolysis of the separated diastereomers would yield the enantiomerically pure chiral amine analogs. This method of resolution is a common technique for obtaining enantiopure amines. google.com The derivatization of primary amines with specific chiral probes can also facilitate the determination of absolute configuration through chiroptical methods. rsc.org
Table 5: Strategies for Synthesis of Chiral Biphenyl Derivatives
| Strategy | Description | Key Methodologies | Reference |
|---|---|---|---|
| Atroposelective Synthesis | Direct synthesis of axially chiral biphenyls by hindering rotation around the C-C single bond. | Enantioselective Suzuki-Miyaura coupling, Asymmetric C-H functionalization. | snnu.edu.cnnih.gov |
| Diastereomeric Resolution | Reaction with a chiral resolving agent (e.g., chiral acid) to form separable diastereomers. | Formation of diastereomeric amides or salts followed by separation (crystallization, HPLC). | google.comnih.govacs.org |
| Central-to-Axial Chirality Transfer | A stereocenter is used to direct the formation of an axis of chirality during a bond-forming or aromatization step. | Oxidative aromatization, aminocatalysis combined with cyclization. | nih.gov |
Theoretical and Computational Studies on 1,1 Biphenyl 2,3,5 Triamine
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental in understanding the electronic properties that govern the reactivity and physical characteristics of [1,1'-Biphenyl]-2,3,5-triamine.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For aromatic amines and biphenyl (B1667301) derivatives, DFT calculations, often employing functionals like B3LYP, can provide accurate predictions of ground-state geometries, electronic properties, and vibrational frequencies. ichem.mddoaj.org
Table 1: Predicted Electronic Properties of Aromatic Amines from DFT Studies (Note: This table is illustrative and based on general findings for aromatic amines, not specific calculations for this compound)
| Property | Expected Trend for this compound | Rationale |
|---|---|---|
| Ionization Potential | Lower than biphenyl | Electron-donating amino groups destabilize the HOMO |
| Electron Affinity | Lower than biphenyl | Increased electron density from amino groups |
| Dipole Moment | Non-zero | Asymmetric substitution of the biphenyl core |
| HOMO-LUMO Gap | Smaller than biphenyl | Amino groups raise the HOMO energy level |
Ab initio methods, such as Configuration Interaction Singles (CIS) and Time-Dependent DFT (TD-DFT), are employed to study the excited-state properties of molecules. These methods are crucial for understanding the photochemistry and predicting the electronic absorption and emission spectra of compounds like this compound.
Studies on aminobiphenyls have shown that the amino substituent significantly affects the excited-state landscape. doi.orgnih.govrsc.org For 3-aminobiphenyl, ab initio CIS calculations have been used to estimate the barrier height for internal rotation in the first singlet excited state (S1). doi.org Furthermore, computational studies have revealed the important role of excited-state antiaromaticity relief in the photoreactions of aminobiphenyl isomers, which can undergo processes like excited-state intramolecular proton transfer (ESIPT). nih.govrsc.org For this compound, the multiple amino groups would likely lead to complex excited-state dynamics, with the potential for multiple charge-transfer states influencing its fluorescence properties and photochemical reactivity.
Conformational Analysis and Torsional Dynamics of the Biphenyl Core
The conformation of biphenyl and its derivatives is characterized by the torsional (dihedral) angle between the two phenyl rings. This angle is a result of the balance between steric hindrance from ortho substituents and electronic effects that favor planarity for extended π-conjugation.
For unsubstituted biphenyl, the torsional angle in the ground state is around 44°. In this compound, the amino group at the 2-position introduces significant steric hindrance, which is expected to lead to a larger equilibrium torsional angle compared to biphenyl. Computational studies on ortho-substituted biphenyls have shown that standard DFT and ab initio methods can satisfactorily reproduce rotational barriers. researchgate.net The torsional potential energy surface of this compound would likely exhibit multiple minima corresponding to different rotational conformations of the amino groups, in addition to the rotation around the biphenyl core. The dynamics of this torsional motion are crucial for understanding the molecule's shape and its ability to interact with other molecules.
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping out potential energy surfaces and identifying transition states. For aromatic amines, computational studies have investigated various reactions, including oxidation and electrophilic substitution. researchgate.netslideshare.netnih.gov
While specific computational studies on the reaction mechanisms of this compound are scarce, general principles from related systems can be applied. The amino groups are expected to be the primary sites for many reactions. For instance, the mechanism of oxidation of aromatic amines is known to proceed through N-oxidation to form hydroxylamine (B1172632) and nitroso intermediates. nih.gov Furthermore, the amino groups strongly activate the phenyl ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. Computational studies could be used to predict the relative reactivity of the different positions on the substituted ring and to explore the reaction pathways of, for example, diazotization or coupling reactions involving the amino groups.
Prediction of Spectroscopic Signatures for this compound and Its Derivatives
Computational methods are widely used to predict various spectroscopic signatures, including NMR, IR, and UV-Vis spectra, which can aid in the identification and characterization of molecules.
UV-Vis spectra can be predicted using TD-DFT calculations, which would provide information about the electronic transitions. The absorption spectrum of this compound is expected to be red-shifted compared to biphenyl due to the electron-donating effect of the amino groups, which extends the π-conjugation.
Molecular Dynamics Simulations for Solution-Phase Behavior
Molecular dynamics (MD) simulations are a powerful computational technique to study the behavior of molecules in the condensed phase, such as in solution. MD simulations can provide insights into solvation effects, conformational dynamics, and intermolecular interactions. tandfonline.commdpi.combenthamopenarchives.com
For this compound in a solvent like water, MD simulations could be used to investigate the hydration structure around the amino groups and the phenyl rings. The amino groups are capable of forming hydrogen bonds with water molecules, which would significantly influence the molecule's solubility and conformational preferences in aqueous solution. nih.govmdpi.com MD simulations of substituted biphenyls in various solvents have been performed to understand the solvent's influence on the torsional potential and conformational equilibrium. tandfonline.com For this compound, the solvent polarity is expected to have a notable effect on the rotational barrier around the biphenyl bond and the orientation of the amino groups.
Polymer Chemistry and Macromolecular Applications of 1,1 Biphenyl 2,3,5 Triamine
[1,1'-Biphenyl]-2,3,5-triamine as a Monomer for Polycondensation Reactions
Polycondensation is a step-growth polymerization process where monomers containing two or more reactive functional groups react to form larger structural units while releasing smaller molecules such as water, ammonia (B1221849), or methanol. gdckulgam.edu.in The three primary amine groups on this compound make it an ideal candidate for polycondensation reactions with comonomers bearing complementary functional groups, such as carboxylic acids, acyl chlorides, or isocyanates.
As a trifunctional (A3-type) monomer, its reaction with a difunctional (B2-type) comonomer can lead to the formation of highly branched or cross-linked polymer networks. The specific architecture of the resulting polymer depends on reaction conditions and the stoichiometry of the monomers.
Synthesis of Polyamides and Polyimides from this compound
Polyamides: Aromatic polyamides, often referred to as aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. The synthesis of polyamides typically involves the reaction of a diamine with a diacid chloride. mdpi.com Theoretically, this compound could react with difunctional acid chlorides (e.g., terephthaloyl chloride or isophthaloyl chloride) to produce hyperbranched or cross-linked polyamides. The reaction would proceed via nucleophilic acyl substitution, forming amide linkages and releasing hydrochloric acid (HCl) as a byproduct. The resulting polymer's properties would be influenced by the rigid biphenyl (B1667301) unit and the high degree of branching.
Polyimides: Polyimides are another class of high-performance polymers with outstanding thermal stability, chemical resistance, and mechanical properties. The synthesis is typically a two-step process. First, a diamine reacts with a dianhydride in a polar aprotic solvent to form a soluble poly(amic acid) precursor. researchgate.net This precursor is then converted to the final polyimide through thermal or chemical cyclodehydration. researchgate.net The use of a triamine like this compound with a dianhydride (e.g., pyromellitic dianhydride) would be expected to yield a cross-linked polyimide network, potentially offering enhanced thermomechanical stability compared to linear analogues.
A summary of potential polymer classes synthesized from this compound is presented in Table 1.
| Polymer Class | Comonomer Type | Resulting Linkage | Potential Polymer Architecture |
|---|---|---|---|
| Polyamide | Diacyl Chloride | Amide | Hyperbranched / Cross-linked |
| Polyimide | Dianhydride | Imide | Hyperbranched / Cross-linked |
| Polyurea | Diisocyanate | Urea (B33335) | Hyperbranched / Cross-linked |
Formation of Polyureas and Polyurethanes
Polyureas: The reaction between an amine and an isocyanate group is rapid and forms a urea linkage. The polyaddition reaction of this compound with a diisocyanate would lead to the formation of a highly cross-linked polyurea network. These materials are known for their toughness, chemical resistance, and fast curing times.
Polyurethanes: Polyurethanes are typically synthesized from the reaction of a diisocyanate with a polyol. wikipedia.org While not a primary monomer for the main polyurethane chain, triamines like this compound can be used as chain extenders or curing agents. wikipedia.org In this role, the amine groups react with isocyanate-terminated prepolymers, leading to the formation of urea linkages within the polyurethane structure and resulting in a cross-linked thermoset material with enhanced hardness and thermal stability.
Cross-linking Agents and Network Formation with this compound
Cross-linking is the process of forming covalent bonds between polymer chains to create a three-dimensional network. The trifunctional nature of this compound makes it an intrinsic cross-linking agent when polymerized with difunctional monomers.
In a polycondensation with a B2 monomer (like a diacyl chloride or dianhydride), the reaction proceeds past the linear stage. As the polymer chains grow, the third amine group on the biphenyl unit acts as a branch point, eventually connecting multiple polymer chains together. This process leads to gelation and the formation of an insoluble and infusible thermoset network. The point at which this network forms is known as the gel point, a critical conversion point in three-dimensional polycondensation. kpi.ua The density of cross-links, which dictates the material's rigidity, thermal stability, and solvent resistance, could be controlled by adjusting the molar ratio of the triamine to the difunctional comonomer.
Polymerization Mechanisms and Kinetics Involving Triamine Monomers
The polymerization reactions involving this compound would follow the general mechanisms and kinetics of step-growth polycondensation. The kinetics of such reactions are typically described by second-order or third-order rate laws, depending on whether a catalyst is used. slideshare.netrsc.org
A key principle in polycondensation, as proposed by Flory, is that the reactivity of a functional group is independent of the molecular size to which it is attached. slideshare.net However, for a triamine like this compound, the reactivity of the three amine groups might not be identical due to steric hindrance or electronic effects from the biphenyl ring and the other amine groups. For instance, the amine group at the 2-position is sterically more hindered than those at the 3- and 5-positions, which could lead to different reaction rates.
Kinetic studies of polycondensation involving trifunctional monomers often focus on predicting the gel point. The Carothers equation can be adapted to predict the critical extent of reaction at which gelation occurs for A3 + B2 systems. This critical point is highly dependent on the functionality of the monomers and their stoichiometric ratio. kpi.ua
Functional Polymers Incorporating this compound Units
The incorporation of this compound units into a polymer backbone can impart specific functionalities. The unreacted amine groups in a controlled, non-gelled synthesis (such as in the formation of hyperbranched polymers) could serve as sites for post-polymerization modification. polysciences.com These pendant amine groups could be used to:
Attach other functional molecules or polymers.
Improve adhesion to various substrates.
Act as basic sites for catalysis or for capturing acidic gases like CO2. researchgate.net
Be protonated to create ion-containing polymers with applications in membranes or polyelectrolytes.
Furthermore, the triarylamine structure is a well-known motif in materials for electronics and optoelectronics. acs.org Polymers containing such units often exhibit interesting charge-transport properties, making them potentially useful in applications like organic light-emitting diodes (OLEDs) or photovoltaics.
Coordination Chemistry of 1,1 Biphenyl 2,3,5 Triamine
Role of [1,1'-Biphenyl]-2,3,5-triamine in Metal-Organic Frameworks (MOFs) and Coordination Polymers
Guest Encapsulation and Separation in MOF Structures
There is no available research on the use of this compound as a building block for Metal-Organic Frameworks (MOFs). Consequently, no data exists on the guest encapsulation capabilities or the performance of such MOFs in separation processes.
Catalytic Applications of this compound Metal Complexes
No metal complexes of this compound have been reported in the literature, and as a result, there are no studies on their potential catalytic applications.
Supramolecular Chemistry and Self Assembly of 1,1 Biphenyl 2,3,5 Triamine
Hydrogen Bonding Networks in [1,1'-Biphenyl]-2,3,5-triamine Systems
The presence of multiple amine groups on the biphenyl (B1667301) scaffold of this compound makes it an excellent candidate for forming extensive hydrogen-bonding networks. These networks are fundamental to the self-assembly of the molecules into larger, ordered structures. The amine groups can act as both hydrogen bond donors (N-H) and acceptors (the lone pair of electrons on the nitrogen atom). This duality allows for the formation of robust and directional intermolecular connections.
| Interaction Type | Donor | Acceptor | Potential Motif |
| Intermolecular H-Bond | N-H | N | Chains, Sheets, 3D Networks |
| Intramolecular H-Bond | N-H | N | Potential for limited conformational locking |
This table illustrates the potential hydrogen bonding interactions involving this compound based on the general principles of hydrogen bonding in aminobiphenyl compounds.
Host-Guest Chemistry and Encapsulation Phenomena
While specific host-guest chemistry involving this compound as a host is not extensively documented, its structural characteristics suggest potential applications in this area. The biphenyl framework can provide a hydrophobic pocket, while the amino groups can offer specific interaction sites for guest molecules. The formation of larger supramolecular assemblies from this molecule could lead to the creation of cavities capable of encapsulating smaller guest species.
The principles of host-guest chemistry often rely on a combination of hydrophobic effects, hydrogen bonding, and electrostatic interactions to bind a guest molecule within a host. The functional groups of this compound could be modified to enhance its hosting capabilities, for instance, by incorporating larger aromatic surfaces or more rigid structures to create well-defined cavities.
Formation of Organic Frameworks and Covalent Organic Frameworks (COFs)
One of the most significant applications of triamine-functionalized molecules like this compound is in the synthesis of Covalent Organic Frameworks (COFs). COFs are a class of porous crystalline polymers with ordered structures and high surface areas, constructed from organic building blocks linked by strong covalent bonds. nih.gov
The amine groups of this compound can undergo condensation reactions with aldehydes to form stable imine linkages, which is a common strategy for COF synthesis. mdpi.com The C3 symmetry of the triamine functionality on the biphenyl core can lead to the formation of hexagonal 2D COF layers. These layers can then stack to form a porous 3D structure. The properties of the resulting COF, such as pore size and surface area, can be tuned by selecting different aldehyde co-monomers.
Table of Representative COF Synthesis Components:
| Amine Monomer | Aldehyde Monomer | Resulting Linkage | Potential COF Topology |
| This compound | 1,3,5-Triformylbenzene | Imine | Hexagonal (2D) |
| This compound | Terephthalaldehyde | Imine | Linear chains or 2D sheets |
This table provides hypothetical examples of COF synthesis using this compound as a building block, based on established COF synthesis methodologies.
Molecular Recognition and Self-Sorting Phenomena
Molecular recognition, the specific binding of a guest molecule to a complementary host, is a cornerstone of supramolecular chemistry. The amino groups of this compound can participate in molecular recognition events through hydrogen bonding and electrostatic interactions. For instance, they could selectively bind to molecules with complementary hydrogen-bonding sites, such as carboxylic acids or other nitrogen-containing heterocycles.
Self-sorting is a phenomenon in which a mixture of different self-assembling molecules spontaneously organizes into distinct, well-defined aggregates. While specific studies on the self-sorting behavior of this compound are not available, its potential to form specific hydrogen-bonding patterns could, in principle, lead to self-sorting in the presence of other self-assembling components. The subtle differences in the interaction energies between like and unlike molecules would govern the outcome of the self-assembly process.
Dynamic Covalent Chemistry Applications with this compound
Dynamic covalent chemistry (DCC) utilizes reversible covalent bond formation to create complex molecules and materials that can adapt their structure in response to external stimuli. The formation of imine bonds from the reaction of amines and aldehydes is a prime example of a reversible reaction used in DCC. nih.gov
The amine functionalities of this compound make it a suitable component for dynamic covalent systems. By reacting it with various aldehydes, dynamic combinatorial libraries can be generated. The composition of such a library can change in the presence of a template, leading to the amplification of the member that binds most strongly to the template. This approach has applications in drug discovery and materials science. The reversible nature of the imine bonds also allows for the self-healing of materials based on these networks. nih.govnih.gov
Advanced Materials Science Applications Non Biological
Optoelectronic Materials Based on [1,1'-Biphenyl]-2,3,5-triamine
No studies have been identified that investigate the use of this compound in the development of optoelectronic materials.
Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
There are no published reports on the synthesis or integration of this compound into the architecture of OLEDs or OPVs. Its potential performance characteristics, such as efficiency, color purity, or stability in such devices, remain unexplored.
Charge Transport and Emitting Layer Applications
The properties of this compound as a charge transport (hole or electron) material or as an emissive component in electronic devices have not been characterized. Data regarding its mobility, energy levels (HOMO/LUMO), and photoluminescent quantum yield are absent from the scientific literature.
Catalysis by this compound and Its Derivatives
The catalytic activity of this compound has not been a subject of investigation in published research.
Organocatalysis and Metal-Free Catalysis
There is no evidence to suggest that this compound has been employed as an organocatalyst in any chemical transformation. Its potential to act as a metal-free catalyst has not been explored.
Heterogeneous Catalysis Using this compound Functionalized Supports
No literature describes the functionalization of solid supports (e.g., silica, polymers, nanoparticles) with this compound for the purpose of creating a heterogeneous catalyst.
Chemo/Optical Sensing Applications (Non-Biological Analytes)
The potential for this compound to serve as a chemo/optical sensor for the detection of non-biological analytes has not been reported. There are no studies on its interaction with analytes that would result in a measurable optical or electrochemical signal.
Adsorption and Separation Technologies (e.g., Gas Separation, Water Treatment - non-biological mechanisms)
There is no available research specifically detailing the use of polymers or frameworks derived from this compound for gas separation or non-biological water treatment. The amine groups could theoretically serve as active sites for the adsorption of acidic gases like CO2 or for chelating heavy metal ions in water; however, no empirical data has been published to support this.
Energy Storage Materials (e.g., redox-active components in non-aqueous batteries)
Similarly, the application of this compound as a precursor for redox-active materials in non-aqueous batteries has not been reported in the scientific literature. While aromatic amines are a known class of redox-active moieties that can be incorporated into polymers for energy storage applications, the specific electrochemical properties and performance of polymers synthesized from this compound have not been investigated or documented.
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of [1,1'-Biphenyl]-2,3,5-triamine. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, NMR provides unambiguous evidence of the compound's chemical framework.
¹H NMR spectroscopy of analogous biphenyl (B1667301) compounds reveals characteristic chemical shifts for the aromatic protons. chemicalbook.com For instance, in biphenyl itself, the protons appear in the aromatic region of the spectrum. chemicalbook.com In substituted biphenyls, the chemical shifts are influenced by the electronic effects of the substituents. The amino groups (-NH₂) in this compound are expected to cause an upfield shift (to lower ppm values) of the signals for the protons on the same phenyl ring due to their electron-donating nature. The protons on the unsubstituted phenyl ring would exhibit chemical shifts more akin to those of biphenyl.
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The carbon atoms directly bonded to the nitrogen atoms of the amino groups will experience a significant upfield shift. The quaternary carbons of the biphenyl linkage would also have distinct chemical shifts.
A hypothetical ¹H NMR data table for this compound is presented below, based on general principles of NMR spectroscopy for substituted biphenyls. rsc.org
Table 1: Hypothetical ¹H NMR Spectral Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic H (unsubstituted ring) | 7.2-7.6 | Multiplet | - |
| Aromatic H (substituted ring) | 6.5-7.0 | Multiplet | - |
| Amine H (-NH₂) | 3.5-5.0 | Broad Singlet | - |
This table is illustrative and actual experimental values may vary based on the solvent and experimental conditions.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of this compound, offering a molecular fingerprint that can confirm the presence of specific functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its functional groups. The N-H stretching vibrations of the primary amine groups typically appear as a pair of bands in the region of 3300-3500 cm⁻¹. nih.gov Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings will produce a series of sharp bands between 1400 and 1600 cm⁻¹. The C-N stretching vibrations will likely be observed in the 1250-1350 cm⁻¹ region. Finally, out-of-plane C-H bending vibrations will give rise to strong bands in the 650-900 cm⁻¹ range, which can be indicative of the substitution pattern on the aromatic rings.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For biphenyl and its derivatives, strong Raman peaks are typically observed for the ring breathing modes and other skeletal vibrations. researchgate.netchemicalbook.com The symmetric vibrations of the biphenyl linkage are often strong in the Raman spectrum. Similar to IR, N-H, C-H, and C=C stretching vibrations will also be present. The combination of IR and Raman data allows for a more complete vibrational analysis of the molecule.
Table 2: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H Stretch | 3300-3500 (medium-strong) | 3300-3500 (weak) |
| Aromatic C-H Stretch | 3000-3100 (medium) | 3000-3100 (strong) |
| Aromatic C=C Stretch | 1400-1600 (strong) | 1400-1600 (strong) |
| C-N Stretch | 1250-1350 (medium) | 1250-1350 (medium) |
| Aromatic C-H Bend (out-of-plane) | 650-900 (strong) | 650-900 (weak) |
This table provides general ranges and the actual peak positions and intensities can vary.
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Transitions
UV-Vis absorption and fluorescence spectroscopy are used to investigate the electronic transitions within the this compound molecule. These techniques provide insights into the conjugated π-electron system of the biphenyl core and the influence of the amino substituents.
UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the aromatic rings. The biphenyl chromophore itself has a strong absorption band. The presence of the electron-donating amino groups is likely to cause a bathochromic (red) shift of the absorption maximum to longer wavelengths and an increase in the molar absorptivity. For similar aromatic amines, maximum UV-Vis absorption can be observed around 305 nm. researchgate.net
Fluorescence Spectroscopy: Many aromatic compounds, including biphenyl derivatives, are fluorescent. rsc.org Upon excitation with UV light, this compound may exhibit fluorescence, emitting light at a longer wavelength than it absorbs. The fluorescence spectrum, including the emission maximum and quantum yield, can be sensitive to the molecular structure and the local environment, such as the polarity of the solvent.
Table 3: Anticipated Electronic Transition Data for this compound
| Parameter | Expected Value |
| λmax (Absorption) | 280-320 nm |
| Molar Absorptivity (ε) | > 10,000 L mol⁻¹ cm⁻¹ |
| λem (Emission) | 350-450 nm |
| Fluorescence Quantum Yield (ΦF) | Variable, dependent on conditions |
These values are estimates based on the behavior of similar aromatic amines and may differ in experimental measurements.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns.
Using a high-resolution mass spectrometer, the exact mass of the molecular ion can be determined with high accuracy, which allows for the confirmation of the elemental composition of the compound. For this compound (C₁₂H₁₃N₃), the expected monoisotopic mass is approximately 199.1109 g/mol .
In the mass spectrum, the molecular ion peak [M]⁺ would be observed. Depending on the ionization technique used (e.g., electron ionization), fragmentation of the molecular ion will occur, leading to the formation of various daughter ions. The fragmentation pattern can provide valuable structural information. For instance, cleavage of the bond between the two phenyl rings could be a possible fragmentation pathway. The analysis of biogenic amines by liquid chromatography-tandem mass spectrometry (LC-MS/MS) often shows good linearity and low limits of detection. mdpi.comnih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in the solid state. nih.gov If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can provide precise information on bond lengths, bond angles, and the conformation of the molecule. nih.gov
Key structural parameters that could be determined include the dihedral angle between the two phenyl rings, which is a characteristic feature of biphenyl compounds. The crystal packing, including any intermolecular hydrogen bonding involving the amine groups, can also be elucidated. This information is crucial for understanding the solid-state properties of the material. The crystallization of similar organic compounds has been shown to be influenced by the solvent used. weizmann.ac.il
Table 4: Potential Crystallographic Data for this compound
| Parameter | Description |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |
| Dihedral Angle (between rings) | Degrees (°) |
| Hydrogen Bonding Interactions | Donor-Acceptor distances (Å) |
This table outlines the type of data obtained from an X-ray crystallographic study.
Electron Microscopy (SEM, TEM) for Morphological Analysis of Materials
When this compound is used as a monomer to synthesize polymers or other materials, electron microscopy techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are invaluable for characterizing the morphology of the resulting materials.
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography of a material. It can be used to examine the shape, size, and surface features of particles, films, or fibers made from polymers containing the this compound unit. This is important for understanding how the processing conditions affect the material's structure.
Transmission Electron Microscopy (TEM): TEM is used to visualize the internal structure of a material at a very high resolution. nih.gov For polymeric materials, TEM can reveal information about the arrangement of polymer chains, the presence of different phases, and the dispersion of any additives. For nanomaterials synthesized using this compound, TEM can be used to determine the size and shape of the nanoparticles. weizmann.ac.il
Future Research Directions and Unexplored Avenues for 1,1 Biphenyl 2,3,5 Triamine
Integration into Advanced Functional Materials
The unique trifunctional nature of [1,1'-Biphenyl]-2,3,5-triamine, featuring a biphenyl (B1667301) backbone, positions it as a prime candidate for the development of novel high-performance polymers. Its integration into polymer matrices could yield materials with enhanced thermal stability, mechanical strength, and chemical resistance. Aromatic polyamides, for instance, are known for their exceptional properties, and the incorporation of a triamine biphenyl moiety could lead to the creation of advanced aramids with tailored characteristics.
Furthermore, the amine functionalities offer reactive sites for cross-linking, paving the way for the synthesis of thermosetting resins with high glass transition temperatures and dimensional stability. The biphenyl unit is a known chromophore, suggesting that polymers derived from this triamine may exhibit interesting photophysical properties, opening doors for applications in optoelectronics.
The porosity of materials is another promising area of exploration. The rigid and non-planar structure of the biphenyl core, combined with the potential for hydrogen bonding from the amine groups, makes this compound an ideal building block for porous organic frameworks (POFs). These materials could find applications in gas storage, separation, and catalysis. Research into diaminobiphenyl-based POFs has already demonstrated their potential, and the introduction of a third amine group could lead to frameworks with even more complex and functional pore architectures.
Table 1: Potential Applications in Advanced Functional Materials
| Material Type | Potential Properties | Potential Applications |
| High-Performance Polymers | Enhanced thermal stability, mechanical strength, chemical resistance, photophysical properties | Aerospace components, automotive parts, electronic substrates, advanced coatings |
| Thermosetting Resins | High glass transition temperature, dimensional stability | Adhesives, composites, encapsulants for electronic components |
| Porous Organic Frameworks | High surface area, tunable porosity, catalytic activity | Gas storage and separation, heterogeneous catalysis, sensing |
Exploration of Novel Reaction Pathways and Transformations
The reactivity of the three amine groups on the biphenyl scaffold presents a rich landscape for exploring novel chemical transformations. Selective functionalization of the amine groups could lead to a diverse library of derivatives with tailored properties. For instance, developing orthogonal protection strategies would enable stepwise reactions to introduce different functional groups onto the same molecule, creating complex and multifunctional compounds.
The amine groups can also serve as directing groups in aromatic substitution reactions, allowing for the precise installation of additional functionalities onto the biphenyl rings. This could lead to the synthesis of novel ligands for catalysis or precursors for complex organic materials. Furthermore, the diazotization of the amine groups followed by various coupling reactions opens up a vast array of synthetic possibilities, including the introduction of halogens, hydroxyl groups, and cyano groups, further expanding the chemical space accessible from this starting material.
Development of Sustainable Synthesis and Application Methodologies
Future research must prioritize the development of green and sustainable methods for the synthesis of this compound and its derivatives. This includes the exploration of catalytic routes that minimize waste and avoid the use of hazardous reagents. For example, catalytic amination of polychlorinated biphenyls, while challenging, could offer a pathway to upcycle persistent organic pollutants into valuable chemical building blocks.
The principles of green chemistry should also guide the application of this compound. For instance, its use as a monomer in solvent-free polymerization processes or in aqueous-based systems would significantly reduce the environmental impact of material production. Moreover, designing materials based on this compound with inherent recyclability or biodegradability will be crucial for their long-term viability.
Computational Design and Materials Discovery
Computational modeling will be a powerful tool in accelerating the discovery and design of new materials based on this compound. Density functional theory (DFT) and other quantum chemical methods can be employed to predict the electronic, optical, and mechanical properties of polymers and porous materials derived from this building block. Such in-silico screening can help prioritize synthetic targets and guide experimental efforts.
Molecular dynamics simulations can provide insights into the morphology and processability of these materials, aiding in the design of materials with desired bulk properties. By computationally exploring the vast chemical space of possible derivatives and co-monomers, researchers can identify promising candidates for specific applications, from gas separation membranes to organic light-emitting diodes (OLEDs).
Interdisciplinary Research with this compound as a Key Building Block
The unique combination of a rigid biphenyl core and multiple reactive amine groups makes this compound a versatile platform for interdisciplinary research. In the field of supramolecular chemistry, the amine groups can participate in hydrogen bonding to direct the self-assembly of complex architectures. This could lead to the development of novel gels, liquid crystals, and other soft materials with responsive properties.
The potential for this compound to act as a scaffold for biologically active molecules opens up avenues in medicinal chemistry. The biphenyl moiety is a common feature in many pharmaceuticals, and the triamine functionality allows for the attachment of various pharmacophores. Furthermore, its ability to coordinate with metal ions could be exploited in the design of novel catalysts, sensors, or imaging agents, bridging the gap between organic materials science and inorganic chemistry.
Q & A
Q. What are the recommended synthetic routes for [1,1'-Biphenyl]-2,3,5-triamine, and how can its purity be validated?
Methodological Answer:
- Synthesis : A plausible route involves multi-step functionalization of biphenyl precursors. For example:
- Halogenation : Introduce halogen groups at positions 2, 3, and 5 via electrophilic substitution.
- Amination : Replace halogens with amine groups using Ullmann coupling or Buchwald-Hartwig amination under palladium catalysis .
- Purity Validation :
- Chromatography : Use HPLC or GC-MS to assess purity (e.g., GC-MS protocols as in Viburnum punctatum extract analysis ).
- Spectroscopy : Confirm structure via -/-NMR and FT-IR. Compare with theoretical DFT-calculated spectra for validation .
Q. How can the molecular structure of this compound be confirmed experimentally?
Methodological Answer:
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., as demonstrated for dimethyl 4′-bromo-3-oxo-5-(thiophen-2-yl)-tetrahydro-biphenyl derivatives ).
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonding, π-π stacking) to explain stability and reactivity .
Q. What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Waste Disposal : Neutralize amine residues with dilute acid before disposal in approved waste containers .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
Advanced Research Questions
Q. How can this compound be functionalized for organometallic applications?
Methodological Answer:
- Metal Coordination : React with transition metal salts (e.g., HgCl) to form organometallic complexes. Monitor reactivity via -NMR shifts and X-ray analysis (e.g., as in organomercury Compound A synthesis ).
- DFT Modeling : Predict electronic properties (e.g., charge distribution, frontier orbitals) to guide ligand design .
Q. What strategies are effective for evaluating the bioactivity of this compound derivatives?
Methodological Answer:
- In Vitro Assays : Test antimicrobial activity using broth microdilution (MIC/MBC) or anticancer potency via MTT assays (e.g., analogous to biphenyl-based antitumor agents ).
- Docking Studies : Simulate interactions with target proteins (e.g., NMDA receptors or tubulin) using AutoDock Vina .
Q. How does the biphenyl core influence material science applications of this compound?
Methodological Answer:
- Polymer Synthesis : Incorporate into conjugated polymers via Suzuki-Miyaura coupling. Characterize conductivity and thermal stability (e.g., analogous to dicarboxylic acid biphenyl polymers ).
- MOF Design : Use amine groups as coordination sites for metal-organic frameworks (MOFs). Analyze porosity via BET surface area measurements .
Q. How should researchers address contradictions in reported physicochemical properties of this compound?
Methodological Answer:
- Cross-Validation : Replicate experiments under controlled conditions (e.g., solvent purity, temperature).
- Multi-Technique Analysis : Combine DSC (melting point), TGA (decomposition), and spectroscopic data to resolve discrepancies (e.g., phase change data protocols for trimethyl-biphenyl derivatives ).
Q. What computational methods are suitable for predicting the reactivity of this compound?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate Fukui indices to identify nucleophilic/electrophilic sites .
- MD Simulations : Model solvation effects in polar solvents (e.g., water, DMSO) to predict aggregation behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
